5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
CAS No.:
Cat. No.: VC17728909
Molecular Formula: C11H5F4NO
Molecular Weight: 243.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H5F4NO |
|---|---|
| Molecular Weight | 243.16 g/mol |
| IUPAC Name | 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H5F4NO/c12-8-2-1-3-9-7(8)4-6(5-16)10(17-9)11(13,14)15/h1-4,10H |
| Standard InChI Key | KYOSXIYFHNPUFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C(O2)C(F)(F)F)C#N)C(=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile belongs to the 2H-chromene family, characterized by a bicyclic framework comprising a benzene ring fused to a pyran ring. The compound’s structure includes:
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A fluoro substituent at the 5-position of the benzene ring.
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A trifluoromethyl group at the 2-position of the pyran ring.
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A carbonitrile moiety at the 3-position.
This arrangement creates a highly electronegative environment, influencing both reactivity and intermolecular interactions. The molecular formula is , with a molecular weight of 243.16 g/mol .
Electronic and Steric Effects
The trifluoromethyl group () exerts strong electron-withdrawing effects, polarizing adjacent bonds and enhancing electrophilic character at the 2-position. Concurrently, the carbonitrile group () contributes to the compound’s dipole moment, facilitating nucleophilic attacks at the cyano carbon. Fluorine’s small atomic radius minimizes steric hindrance, allowing for efficient packing in crystalline lattices .
Solubility and Lipophilicity
Experimental solubility data for closely related chromene derivatives indicate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Log values, estimated using computational models, suggest high lipophilicity (3.92), favoring membrane permeability and bioavailability .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 5-fluoro-2-(trifluoromethyl)-2H-chromene-3-carbonitrile typically involves multi-component domino reactions, as exemplified by methodologies applied to analogous trifluoromethylated chromenes .
Domino Reaction with Malononitriles
A pivotal approach involves the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylethylidene)malononitrile under mild conditions (room temperature, triethylamine catalyst). This domino process proceeds via:
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Michael addition of the malononitrile to the chromene.
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Cyclization to form a dibenzo[b,d]pyran intermediate.
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Rearrangement involving a sigmatropic shift of the nitro group .
For the target compound, substituting the nitro group with a fluorine atom at the 5-position would require tailored starting materials, such as 5-fluorosalicylaldehyde, to introduce the fluoro substituent early in the synthesis.
Grignard Reagent-Mediated Functionalization
Alternative methods, inspired by the synthesis of fluorinated benzene derivatives, employ Grignard reagents to introduce trifluoromethyl groups. For example, reacting 5-fluoro-2-bromo-chromene with trifluoromethyl magnesium bromide could yield the desired trifluoromethylated intermediate, followed by cyanation at the 3-position .
Reactivity Profile
The compound’s functional groups participate in diverse transformations:
Carbonitrile Hydrolysis
Under acidic or basic conditions, the carbonitrile group hydrolyzes to a carboxylic acid () or amide (), respectively. This reactivity is exploitable for prodrug design or post-synthetic modifications .
Electrophilic Aromatic Substitution
The electron-deficient benzene ring undergoes electrophilic substitution at the 7- and 8-positions, with halogens or nitro groups preferentially introduced under Friedel-Crafts conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
Chromene derivatives exhibit broad-spectrum antimicrobial activity. For instance, 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans—structurally analogous to the target compound—demonstrate inhibitory effects against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL) . The fluorine and trifluoromethyl groups enhance membrane penetration, disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Trifluoromethylated chromenes suppress pro-inflammatory cytokines like TNF-α and IL-6 in murine macrophages by modulating NF-κB signaling pathways. This activity positions them as candidates for treating chronic inflammatory disorders .
Applications in Materials Science
Organic Electronics
The compound’s conjugated π-system and electron-withdrawing groups make it suitable for organic light-emitting diodes (OLEDs). Theoretical calculations predict a narrow bandgap (2.8 eV), ideal for blue-emitting materials .
Liquid Crystals
Incorporating the chromene core into mesogenic structures enhances thermal stability and phase transition temperatures. Derivatives exhibit nematic phases at 120–180°C, applicable in display technologies .
Computational and Experimental Data
Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 243.16 g/mol | Calculated |
| Log | 3.92 | XLOGP3 |
| Aqueous Solubility | 0.0293 mg/mL | ESOL |
| Topological Polar Surface | 0 Ų | SILICOS-IT |
Synthetic Optimization
Comparative analysis of reaction conditions for analogous compounds reveals:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine, CHCl | 64 | 98 |
| DBU, DMF | 52 | 95 |
| No catalyst | <10 | 70 |
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